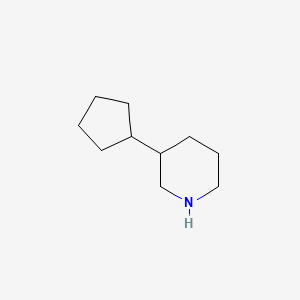![molecular formula C22H22FN5O4 B2403292 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphényl)-1H-1,2,3-triazol-5-yl]méthyl}pipérazine CAS No. 1421585-81-0](/img/structure/B2403292.png)
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphényl)-1H-1,2,3-triazol-5-yl]méthyl}pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a useful research compound. Its molecular formula is C22H22FN5O4 and its molecular weight is 439.447. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les parties triazole et pipérazine du composé en font un candidat intéressant pour la recherche sur le cancer. Les chercheurs ont étudié son potentiel en tant qu'agent anticancéreux en ciblant des voies ou des récepteurs spécifiques impliqués dans la croissance tumorale et la métastase .
- Les chercheurs ont examiné ses interactions avec les récepteurs de la sérotonine (par exemple, 5-HT1A, 5-HT2A) et son potentiel en tant que modulateur des systèmes de neurotransmetteurs .
- Des investigations ont exploré ses propriétés antibactériennes et antifongiques contre divers agents pathogènes. Les chercheurs ont testé son efficacité contre des souches résistantes aux médicaments, notamment Staphylococcus aureus résistant à la méthicilline (SARM) et les espèces de Candida .
- Des études ont évalué son impact sur les voies inflammatoires, la production de cytokines et les réponses immunitaires. Il pourrait s'avérer prometteur en tant qu'agent anti-inflammatoire novateur .
- Son potentiel en tant que vasodilatateur, agent antiplaquettaire ou modulateur des canaux ioniques cardiaques a été exploré. Ces propriétés pourraient être pertinentes pour la gestion des maladies cardiovasculaires .
Recherche anticancéreuse
Neuropharmacologie
Propriétés antimicrobiennes
Effets anti-inflammatoires
Recherche cardiovasculaire
Biologie chimique et conception de médicaments
En résumé, ce composé multiforme offre des pistes d'exploration scientifique prometteuses dans des domaines divers. Sa structure unique et ses applications potentielles justifient des recherches plus approfondies, et les recherches en cours pourraient révéler des utilisations supplémentaires au-delà de celles mentionnées ici. 🌟 .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4/c1-30-19-5-3-16(11-18(19)23)28-17(12-24-25-28)13-26-6-8-27(9-7-26)22(29)15-2-4-20-21(10-15)32-14-31-20/h2-5,10-12H,6-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQGZPRSKLXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
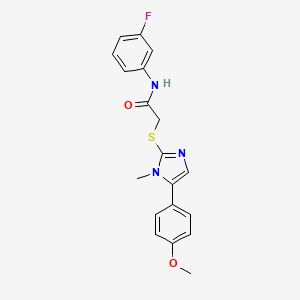
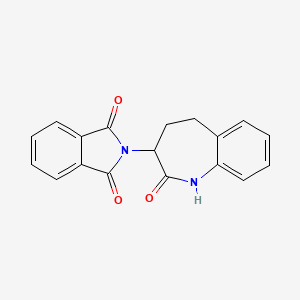
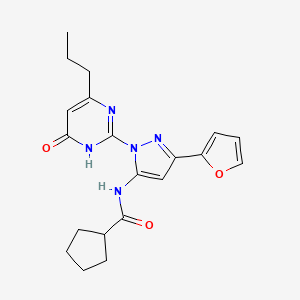
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)
![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
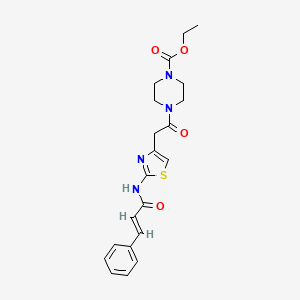
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)
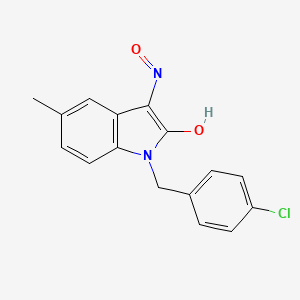
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)
